Tert-butyl 2-(3-nitrophenoxy)acetate
Overview
Description
Tert-butyl 2-(3-nitrophenoxy)acetate is an organic compound that features a tert-butyl ester group attached to a 2-(3-nitrophenoxy)acetate moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-nitrophenoxy)acetate typically involves the esterification of 2-(3-nitrophenoxy)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-nitrophenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Ester Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted phenoxyacetates.
Reduction: 2-(3-Aminophenoxy)acetate.
Ester Hydrolysis: 2-(3-Nitrophenoxy)acetic acid.
Scientific Research Applications
Tert-butyl 2-(3-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-nitrophenoxy)acetate involves its reactivity due to the presence of the nitro group and the ester functionality. The nitro group can participate in electron-withdrawing effects, making the aromatic ring more susceptible to nucleophilic attack. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(4-nitrophenoxy)acetate: Similar structure but with the nitro group in the para position.
Tert-butyl 2-(2-nitrophenoxy)acetate: Similar structure but with the nitro group in the ortho position.
Tert-butyl 2-(3-aminophenoxy)acetate: The nitro group is reduced to an amino group.
Uniqueness
Tert-butyl 2-(3-nitrophenoxy)acetate is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its ortho and para counterparts .
Properties
IUPAC Name |
tert-butyl 2-(3-nitrophenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(14)8-17-10-6-4-5-9(7-10)13(15)16/h4-7H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJWCWPAYCKXKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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